Cas no 1274868-04-0 ((3,5-Bis(trifluoromethyl)phenyl)zinc bromide)

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide is an organozinc reagent widely used in cross-coupling reactions, such as Negishi coupling, due to its high reactivity and selectivity. The presence of two trifluoromethyl groups enhances the electron-withdrawing properties of the aromatic ring, making it valuable for introducing fluorinated aryl groups into complex molecules. This reagent offers excellent stability under standard handling conditions and demonstrates good compatibility with various functional groups, facilitating its use in pharmaceutical and agrochemical synthesis. Its air- and moisture-sensitive nature requires storage under inert atmospheres, but its consistent performance in forming C–C bonds makes it a preferred choice for advanced synthetic applications.
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide structure
1274868-04-0 structure
Product name:(3,5-Bis(trifluoromethyl)phenyl)zinc bromide
CAS No:1274868-04-0
MF:C8H3BrF6Zn
MW:358.412839174271
CID:6152994
PubChem ID:146001672

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide Chemical and Physical Properties

Names and Identifiers

    • (3,5-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
    • MFCD22685136
    • 1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+)
    • (3,5-Bis(trifluoromethyl)phenyl)zinc bromide
    • 1274868-04-0
    • Inchi: 1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1
    • InChI Key: ABLAYUNYMCRLNS-UHFFFAOYSA-M
    • SMILES: Br[Zn+].FC(C1C=[C-]C=C(C(F)(F)F)C=1)(F)F

Computed Properties

  • Exact Mass: 355.86137g/mol
  • Monoisotopic Mass: 355.86137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 291
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB570406-50 ml
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; .
1274868-04-0
50 ml
€1155.00 2024-04-19
abcr
AB570406-100 ml
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; .
1274868-04-0
100 ml
€1808.60 2024-04-19
abcr
AB570406-100ml
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; .
1274868-04-0
100ml
€1808.60 2024-08-02
abcr
AB570406-50ml
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; .
1274868-04-0
50ml
€1155.00 2024-08-02

Additional information on (3,5-Bis(trifluoromethyl)phenyl)zinc bromide

Research Briefing on (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) in Chemical Biology and Pharmaceutical Applications

The compound (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This organozinc reagent serves as a critical intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions such as Negishi and Suzuki-Miyaura couplings. Its unique trifluoromethyl groups enhance the lipophilicity and metabolic stability of target compounds, making it invaluable in drug discovery and development.

Recent studies have highlighted the role of (3,5-Bis(trifluoromethyl)phenyl)zinc bromide in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing a novel class of BTK inhibitors, showing improved potency and selectivity. The compound's compatibility with various palladium catalysts and mild reaction conditions further underscores its synthetic advantages.

In addition to its synthetic applications, (3,5-Bis(trifluoromethyl)phenyl)zinc bromide has been explored in bioconjugation strategies. Researchers have successfully employed it to modify peptides and proteins, enabling the introduction of trifluoromethyl groups for enhanced imaging and therapeutic properties. A 2022 Nature Communications paper detailed its use in site-selective protein labeling, achieving high yields and minimal side reactions.

Despite its promising applications, challenges remain in handling and storage due to its sensitivity to air and moisture. Recent advancements in stabilization techniques, such as encapsulation in polymer matrices, have shown potential in overcoming these limitations. Ongoing research aims to expand its utility in green chemistry and continuous flow synthesis, aligning with the pharmaceutical industry's push toward sustainable practices.

In conclusion, (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) represents a pivotal tool in modern chemical biology and drug discovery. Its unique properties and broad applicability continue to drive innovation, with future research likely to uncover new therapeutic and diagnostic avenues. Researchers are encouraged to explore its potential in emerging areas such as targeted drug delivery and PET tracer development.

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Amadis Chemical Company Limited
(CAS:1274868-04-0)
A1120593
Purity:99%/99%
Quantity:50ml/100ml
Price ($):684.0/1072.0